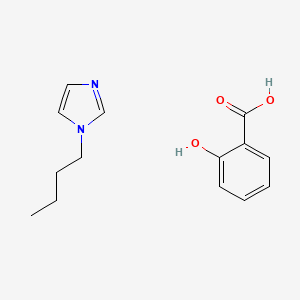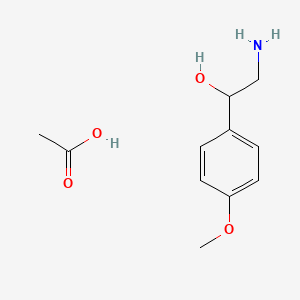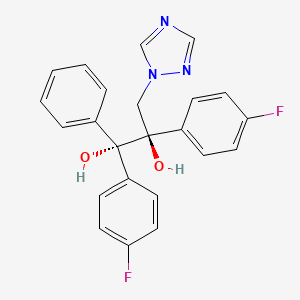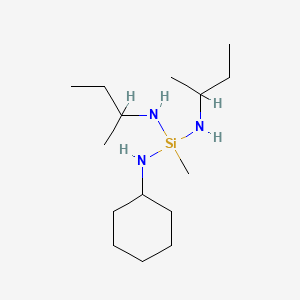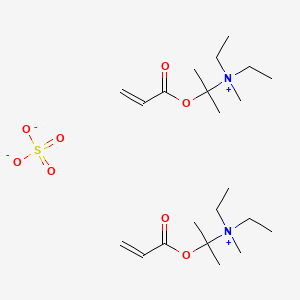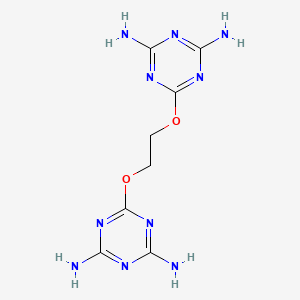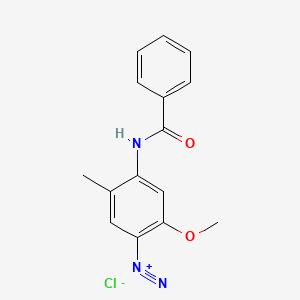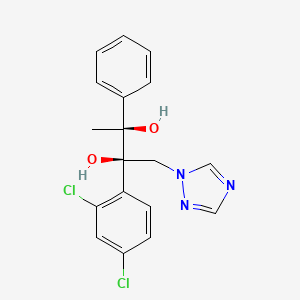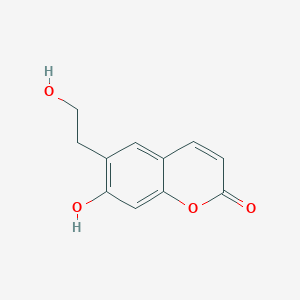
Phellodenol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phellodenol A is a naturally occurring coumarin derivative found in the leaves of Phellodendron amurense var. wilsonii . Coumarins are a class of phenolic substances known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, specifically, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phellodenol A involves the use of specific starting materials and reagents to achieve the desired coumarin structure. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation reactions . The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the formation of the coumarin ring.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Phellodendron amurense var. wilsonii . This process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Alternatively, large-scale synthesis using optimized reaction conditions and catalysts can be employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: Phellodenol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities to this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: Phellodenol A serves as a valuable intermediate in the synthesis of other coumarin derivatives with enhanced biological activities.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phellodenol A involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:
Enzyme Inhibition: this compound can inhibit enzymes like reverse transcriptase and integrase, which are crucial for viral replication.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
Marmezin: Known for its antifungal and antimicrobial properties.
Xanthyletin: Exhibits significant anticancer and antiviral activities.
Scopoletin: Active against Mycobacterium tuberculosis with notable antimicrobial effects.
Properties
CAS No. |
612086-85-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-hydroxy-6-(2-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2 |
InChI Key |
UNMQLUGEYMJJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





